Pizuglanstat

Description

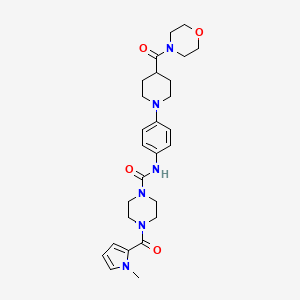

Structure

3D Structure

Properties

IUPAC Name |

4-(1-methylpyrrole-2-carbonyl)-N-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]phenyl]piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N6O4/c1-29-10-2-3-24(29)26(35)31-13-15-33(16-14-31)27(36)28-22-4-6-23(7-5-22)30-11-8-21(9-12-30)25(34)32-17-19-37-20-18-32/h2-7,10,21H,8-9,11-20H2,1H3,(H,28,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFJGCDCPYTEKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)N4CCC(CC4)C(=O)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244967-98-3 | |

| Record name | Pizuglanstat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1244967983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIZUGLANSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04RV4N7EMO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pizuglanstat: A Technical Deep-Dive into its Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Pizuglanstat (TAS-205) is a selective, orally active inhibitor of hematopoietic prostaglandin D synthase (HPGDS), the key enzyme responsible for the production of prostaglandin D2 (PGD2).[1][2][3][4][5] Developed by Taiho Pharmaceutical, this compound was investigated primarily for the treatment of Duchenne muscular dystrophy (DMD), a fatal X-linked genetic disorder characterized by progressive muscle degeneration and chronic inflammation.[1][3][4][6] Although the Phase III REACH-DMD clinical trial did not meet its primary endpoint, a detailed examination of this compound's mechanism of action and its effects on downstream signaling pathways provides valuable insights for future research and drug development in inflammatory and muscle-wasting diseases.[1][3]

Core Mechanism of Action

This compound's primary pharmacological action is the inhibition of HPGDS, which catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2.[7][8][9][10] In pathological conditions such as DMD, HPGDS is overexpressed in necrotic muscle fibers and infiltrating inflammatory cells, leading to an accumulation of PGD2.[7][9][11] This increase in PGD2 exacerbates the inflammatory response, contributing to further muscle damage and necrosis.[3][7][9] By selectively inhibiting HPGDS, this compound aims to reduce the concentration of PGD2, thereby mitigating the downstream inflammatory cascade.[3]

dot

Caption: this compound's Mechanism of Action.

Quantitative Analysis of this compound's Effects

The following tables summarize the available quantitative data on the inhibitory activity of this compound and its downstream effects from in vitro, preclinical, and clinical studies.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | Assay System | IC50 | Reference |

| This compound | Human HPGDS | Enzyme Assay | 76 nM | [1] |

Table 2: Preclinical Efficacy in Animal Models

| Compound | Animal Model | Dosage | Key Findings | Reference |

| This compound | Guinea Pig (Allergic Rhinitis) | 1-60 mg/kg, p.o. | Dose-dependent reduction of PGD2 in nasal lavage fluid. | [1] |

| HQL-79 (HPGDS Inhibitor) | mdx Mouse (DMD Model) | Not Specified | Significant decrease in necrotic muscle volume. Significant reduction in mRNA levels of CD11b and TGF-β1. | [7] |

| PK007 (HPGDS Inhibitor) | mdx Mouse (DMD Model) | Not Specified | 33.36% reduction in serum PGD2 levels. Significant reduction in TNF-α and IL-1β expression. 69.05% increase in grip strength. 49.75% reduction in myonecrotic area (gastrocnemius). 55.56% decrease in macrophage cell area (gastrocnemius). | [12] |

Table 3: Clinical Pharmacodynamics in DMD Patients (Phase 1)

| Compound | Parameter | Dosage | Effect | Reference |

| This compound | Urinary tetranor-prostaglandin D metabolite (t-PGDM) | 1.67–13.33 mg/kg/dose | Dose-dependent decrease. |

Downstream Signaling Pathways

The inhibition of HPGDS by this compound sets off a cascade of downstream effects, primarily centered on reducing PGD2-mediated inflammation.

-

Reduction of PGD2: The most immediate effect is the decreased synthesis of PGD2 from PGH2. This has been confirmed in preclinical models and inferred from the reduction of PGD2 metabolites in the urine of DMD patients treated with this compound.[1]

-

Modulation of Inflammatory Cell Infiltration: PGD2 is a potent chemoattractant for various immune cells, including eosinophils and basophils. Studies with HPGDS inhibitors in the mdx mouse model of DMD have shown a significant reduction in macrophage infiltration into muscle tissue.

-

Decreased Pro-inflammatory Cytokine Expression: The inflammatory milieu in dystrophic muscle is characterized by elevated levels of pro-inflammatory cytokines. Preclinical studies with the HPGDS inhibitor PK007 demonstrated a significant reduction in the expression of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in the muscle of mdx mice.[12]

-

Amelioration of Muscle Necrosis and Fibrosis: The culmination of these anti-inflammatory effects is the reduction of muscle cell death and subsequent fibrosis. HPGDS inhibitors have been shown to significantly decrease the area of necrotic muscle fibers in mdx mice.[7] Furthermore, by reducing inflammation, these inhibitors can also impact fibrotic pathways, as evidenced by the reduction in Transforming Growth Factor-beta 1 (TGF-β1) mRNA levels.[7]

dot

Caption: Downstream Signaling Effects of this compound.

Detailed Experimental Protocols

In Vitro PGD2 Inhibition Assay using Rat Basophilic Leukemia (RBL-2H3) Cells

This protocol provides a framework for assessing the in vitro potency of HPGDS inhibitors.

-

Cell Culture: Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 4 mM L-glutamine at 37°C in a 5% CO2 humidified atmosphere.

-

Sensitization: Seed cells in 24-well plates. Once confluent, sensitize the cells by incubating with anti-dinitrophenyl (DNP) IgE antibody (e.g., 0.5 µg/mL) for 18-24 hours.

-

Inhibitor Treatment: Wash the sensitized cells with a buffer (e.g., Siraganian buffer). Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for 1 hour at 37°C.

-

Antigen Challenge: Induce PGD2 release by challenging the cells with DNP-conjugated bovine serum albumin (DNP-BSA) (e.g., 100 ng/mL) for 30 minutes at 37°C.

-

PGD2 Quantification: Terminate the reaction by placing the plates on ice. Collect the supernatant and measure the concentration of PGD2 using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Calculate the percentage inhibition of PGD2 release for each concentration of this compound and determine the IC50 value.

dot

References

- 1. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]

- 2. Pre-clinical drug tests in the mdx mouse as a model of dystrophinopathies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Taiho's this compound Fails to Meet Primary Endpoint in Phase III Duchenne Muscular Dystrophy Trial [trial.medpath.com]

- 4. researchgate.net [researchgate.net]

- 5. A prostaglandin D2 metabolite is elevated in the urine of Duchenne muscular dystrophy patients and increases further from 8 years old - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gene Therapy For the DMD Treatment [delveinsight.com]

- 7. Phase 1 Mass Balance Study of this compound: An Investigational Hematopoietic Prostaglandin D Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Early phase 2 trial of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Increased levels of interleukin-6 exacerbate the dystrophic phenotype in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. IL-6 signaling blockade increases inflammation but does not affect muscle function in the mdx mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A phase I study of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

Pizuglanstat and the Prostaglandin D2 Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pizuglanstat (TAS-205) is a selective, orally active inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the inflammatory cascade. H-PGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), a lipid mediator implicated in the pathogenesis of various inflammatory conditions. This technical guide provides an in-depth overview of this compound, its mechanism of action within the PGD2 synthesis pathway, a summary of its quantitative data, detailed experimental protocols for relevant assays, and visualizations of the associated biological pathways and experimental workflows. While this compound showed promise in preclinical and early clinical studies, it ultimately failed to meet its primary endpoint in a Phase 3 clinical trial for Duchenne muscular dystrophy (DMD). This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug development and inflammation.

The Prostaglandin D2 Synthesis Pathway and the Role of this compound

The synthesis of prostaglandin D2 (PGD2) is a critical component of the inflammatory response. It begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes. PGH2 serves as a common precursor for various prostanoids. The final and rate-limiting step in PGD2 synthesis is the isomerization of PGH2, a reaction catalyzed by two distinct enzymes: lipocalin-type PGD synthase (L-PGDS) and hematopoietic PGD synthase (H-PGDS).

H-PGDS is primarily expressed in immune cells such as mast cells, Th2 cells, and antigen-presenting cells.[1] Its activity is crucial for the production of PGD2 in the context of allergic and inflammatory responses.[1] PGD2 exerts its biological effects by binding to two G-protein coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[2][3][4] Activation of these receptors can lead to a variety of cellular responses, including vasodilation, bronchoconstriction, and the recruitment and activation of inflammatory cells like eosinophils and Th2 lymphocytes.[2]

This compound is a potent and selective inhibitor of H-PGDS.[5][6] By specifically targeting this enzyme, this compound reduces the production of PGD2, thereby mitigating the downstream inflammatory effects mediated by this prostaglandin. This targeted approach is designed to avoid the broader effects of non-steroidal anti-inflammatory drugs (NSAIDs) which inhibit COX enzymes further upstream in the pathway.

Prostaglandin D2 Synthesis and Signaling Pathway

The following diagram illustrates the synthesis of PGD2 and its subsequent signaling through the DP1 and CRTH2 receptors.

Caption: Prostaglandin D2 synthesis pathway and the inhibitory action of this compound.

Quantitative Data for this compound

This section summarizes the key quantitative data for this compound from preclinical and clinical studies.

In Vitro Potency

| Parameter | Value | Assay | Source |

| IC50 (H-PGDS) | 55.8 nM | Enzyme Inhibition Assay | --INVALID-LINK-- |

| IC50 (H-PGDS) | 76 nM | Enzyme Inhibition Assay | --INVALID-LINK-- |

Pharmacokinetics in Healthy Volunteers

The following data are from a Phase 1, open-label, single-dose mass balance study in six healthy adult males who received a single oral dose of 400 mg [¹⁴C]this compound.[7]

| Parameter | Value | Unit |

| Time to Maximum Plasma Concentration (Tmax) | 0.5 | hours |

| Geometric Mean Half-life (t1/2) | 7.7 | hours |

| Primary Route of Excretion | Fecal (66.1%) | % of administered radioactivity |

| Urinary Excretion | 32.2 | % of administered radioactivity |

| Major Metabolite | Sulfate conjugate of hydroxyl this compound | - |

Clinical Trial Data in Duchenne Muscular Dystrophy (DMD)

This compound was evaluated in clinical trials for its potential to slow the decline in motor function in patients with DMD.

Phase 2a Study (NCT03252356) [8]

| Parameter | Low-Dose Group | High-Dose Group | Placebo Group | p-value (vs. Placebo) |

| Change in 6-Minute Walk Distance (6MWD) at 24 weeks | +13.5 m | +9.5 m | - | 0.625 (Low-Dose) |

| 0.646 (High-Dose) |

Note: While not statistically significant, there was a trend towards a smaller reduction in 6MWD and muscle volume index in the this compound-treated groups compared to placebo.[8]

Phase 3 Study (REACH-DMD; NCT04587908) [9][10]

| Parameter | This compound Group | Placebo Group | Outcome |

| Primary Endpoint: Mean change from baseline to 52 weeks in the time to rise from the floor | No significant difference | No significant difference | Primary endpoint not met |

The Phase 3 REACH-DMD trial, which enrolled 82 male DMD patients aged 5 years and older, did not demonstrate a significant difference between this compound and placebo for the primary endpoint.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and the PGD2 pathway.

Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound, such as this compound, on H-PGDS. The assay often utilizes a non-physiological substrate like 1-chloro-2,4-dinitrobenzene (CDNB) which allows for spectrophotometric monitoring of the enzyme activity.[1][11]

Materials:

-

Recombinant human H-PGDS enzyme

-

1-chloro-2,4-dinitrobenzene (CDNB)

-

Reduced glutathione (GSH)

-

Potassium phosphate buffer (pH 6.5)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of H-PGDS in potassium phosphate buffer.

-

Prepare stock solutions of CDNB and GSH in potassium phosphate buffer.

-

Prepare serial dilutions of the test compound in the assay buffer.

-

-

Assay Setup:

-

To each well of a 96-well plate, add:

-

Potassium phosphate buffer

-

GSH solution

-

Test compound dilution (or vehicle control)

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 5 minutes).

-

-

Initiate Reaction:

-

Add the CDNB solution to each well to start the reaction.

-

-

Measure Absorbance:

-

Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer. This change in absorbance is due to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the test compound.

-

Plot the percentage of enzyme inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Prostaglandin D2 (PGD2) Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a competitive ELISA method for the quantification of PGD2 in biological samples such as cell culture supernatants or plasma.[12][13]

Materials:

-

PGD2 ELISA kit (containing a pre-coated microplate, PGD2 standard, biotinylated anti-PGD2 antibody, HRP-conjugated avidin, substrate solution, wash buffer, and stop solution)

-

Biological sample (e.g., cell culture supernatant, plasma)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Sample and Standard Preparation:

-

Prepare serial dilutions of the PGD2 standard in the provided assay diluent to generate a standard curve.

-

Prepare the biological samples. Depending on the sample type and expected PGD2 concentration, dilution may be necessary.

-

-

Assay Procedure:

-

Add a defined volume of the standard or sample to the appropriate wells of the pre-coated microplate.

-

Add the biotinylated anti-PGD2 antibody to each well.

-

Incubate the plate for a specified time and temperature (e.g., 1-2 hours at 37°C) to allow for competitive binding of the PGD2 in the sample/standard and the PGD2 on the plate to the antibody.

-

Wash the plate several times with the wash buffer to remove unbound reagents.

-

Add HRP-conjugated avidin to each well and incubate.

-

Wash the plate again to remove unbound HRP-conjugate.

-

Add the substrate solution to each well and incubate in the dark. A color change will develop.

-

Stop the reaction by adding the stop solution. The color will change from blue to yellow.

-

-

Data Analysis:

-

Measure the optical density (OD) of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the OD values of the standards against their known concentrations.

-

Determine the concentration of PGD2 in the samples by interpolating their OD values on the standard curve. The lower the OD value, the higher the concentration of PGD2 in the sample.

-

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the H-PGDS inhibition assay and the general logic of a clinical trial for a drug like this compound.

H-PGDS Inhibition Assay Workflow

Caption: Workflow for determining the IC50 of this compound on H-PGDS activity.

Clinical Trial Logic Flow for an Investigational Drug

References

- 1. Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gene Therapy For the DMD Treatment [delveinsight.com]

- 6. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]

- 7. Phase 1 Mass Balance Study of this compound: An Investigational Hematopoietic Prostaglandin D Synthase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Taiho’s this compound fails in phase III DMD trial | BioWorld [bioworld.com]

- 9. Taiho's this compound Fails to Meet Primary Endpoint in Phase III Duchenne Muscular Dystrophy Trial [trial.medpath.com]

- 10. Taiho’s DMD therapy misses the mark in Phase III trial [clinicaltrialsarena.com]

- 11. researchgate.net [researchgate.net]

- 12. abbexa.com [abbexa.com]

- 13. cusabio.com [cusabio.com]

Pizuglanstat: A Preclinical In-Depth Analysis in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pizuglanstat (TAS-205) is a potent and selective small molecule inhibitor of hematopoietic prostaglandin D synthase (HPGDS), a key enzyme in the biosynthesis of prostaglandin D2 (PGD2). PGD2 is a critical mediator in the inflammatory cascade, implicated in a variety of allergic and inflammatory diseases. This technical guide provides a comprehensive overview of the preclinical evidence for this compound in inflammatory disease models, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action and experimental workflows. While the clinical development of this compound has primarily focused on Duchenne muscular dystrophy (DMD), the preclinical data suggests a broader potential for its application in other inflammatory conditions.

Core Mechanism of Action: Inhibition of PGD2 Synthesis

This compound exerts its anti-inflammatory effects by selectively targeting and inhibiting HPGDS. This enzyme catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2. By blocking this step, this compound effectively reduces the production of PGD2, a key pro-inflammatory mediator. Elevated levels of PGD2 are associated with the progression of muscle necrosis and exacerbation of the inflammatory response in diseases like DMD.[1]

Signaling Pathway of this compound's Action

References

Pizuglanstat's Impact on Muscle Fibrosis and Regeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pizuglanstat (also known as TAS-205) is a novel, orally active, selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS).[1][2][3] Developed by Taiho Pharmaceutical, it was investigated as a potential treatment for Duchenne muscular dystrophy (DMD), a rare genetic disorder characterized by progressive muscle degeneration and weakness.[2][4] The therapeutic rationale for this compound in DMD was based on its ability to suppress the production of prostaglandin D2 (PGD2), a key mediator of inflammation, thereby aiming to reduce muscle necrosis and the associated inflammatory response.[1][3]

Despite a promising mechanism of action, the Phase III REACH-DMD clinical trial for this compound did not meet its primary endpoint, failing to show a significant improvement in the time to rise from the floor compared to placebo in ambulatory DMD patients.[1][3][4] This outcome has led to a halt in its clinical development for this indication.

This technical guide provides a comprehensive overview of this compound, with a specific focus on its known mechanism of action and the potential, albeit not clinically demonstrated, implications for muscle fibrosis and regeneration. Due to the early stage of its discontinuation, publicly available data directly assessing this compound's effects on specific markers of muscle fibrosis and regeneration is limited. Therefore, this guide will also incorporate established knowledge of the underlying biological pathways and standard experimental protocols relevant to these processes.

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of hematopoietic prostaglandin D synthase (HPGDS).[1][2][3] HPGDS is the terminal enzyme responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[5] By inhibiting HPGDS, this compound effectively reduces the levels of PGD2, a key inflammatory mediator implicated in the pathology of DMD.[1] this compound has an IC50 of 76 nM for human HPGDS.[5] It is being developed as a treatment that can be used regardless of the specific dystrophin gene mutation type.[2][3][4]

Figure 1: this compound's Mechanism of Action.

Potential Impact on Muscle Fibrosis and Regeneration

While the clinical trials focused on functional outcomes, the mechanism of this compound suggests a potential, though unproven, role in modulating muscle fibrosis and regeneration.

3.1 Muscle Fibrosis

Muscle fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, leading to scarring and loss of muscle function.[6] A key signaling pathway in fibrosis is mediated by Transforming Growth Factor-beta (TGF-β).[7][8] Upon tissue injury, TGF-β is activated and signals through its receptors to phosphorylate Smad proteins, which then translocate to the nucleus to induce the transcription of pro-fibrotic genes, such as those for collagens.[7][8]

The link between this compound's target, HPGDS, and the TGF-β pathway is not well-defined in the context of muscle. However, chronic inflammation, which this compound aims to reduce, is a known driver of fibrosis. By decreasing PGD2-mediated inflammation, it is plausible that this compound could indirectly attenuate the downstream fibrotic response.

Figure 2: Simplified TGF-β Signaling Pathway in Muscle Fibrosis.

3.2 Muscle Regeneration

Skeletal muscle has a remarkable capacity for regeneration, a process largely orchestrated by muscle stem cells, also known as satellite cells.[9] Following injury, quiescent satellite cells are activated, proliferate, differentiate into myoblasts, and fuse to form new myofibers or repair existing ones.[9] This intricate process is regulated by a complex interplay of signaling molecules and growth factors.

The role of PGD2 in muscle regeneration is not extensively studied. However, prostaglandins are known to be involved in the resolution of inflammation, which is a critical step for the transition from the degenerative to the regenerative phase of muscle repair. A well-regulated inflammatory response is necessary for efficient regeneration, and dysregulation can impair this process. By modulating the inflammatory environment, this compound could potentially influence the efficiency of muscle regeneration.

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative data from the clinical trials of this compound in DMD patients.

Table 1: Phase IIa Study of this compound in DMD [4]

| Parameter | Low-Dose Group | High-Dose Group | Placebo Group | p-value (vs. Placebo) |

|---|---|---|---|---|

| Number of Patients | N/A | N/A | N/A | N/A |

| Treatment Duration | 24 weeks | 24 weeks | 24 weeks | N/A |

| Change in 6-Minute Walk Distance (6MWD) from Baseline | +13.5 m | +9.5 m | N/A | 0.625 (Low-Dose) |

| 0.646 (High-Dose) |

| Muscle Volume Index Reduction | Tended to be lower | Tended to be lower | N/A | N/A |

Table 2: Phase III REACH-DMD Study Design [1][3][4]

| Parameter | Description |

|---|---|

| Study Design | Randomized, placebo-controlled, double-blind, open-label extension |

| Patient Population | 82 male DMD patients (ambulatory cohort), aged 5 years and older |

| Location | 26 sites in Japan |

| Treatment | This compound or placebo, administered orally twice daily |

| Duration | 52 weeks |

| Primary Endpoint | Mean change from baseline to 52 weeks in the time to rise from the floor |

| Outcome | No significant difference between this compound and placebo |

Experimental Protocols

Detailed preclinical protocols for this compound's effects on muscle fibrosis and regeneration are not publicly available. However, the following sections describe the clinical trial methodology and standard, widely-used preclinical protocols for assessing these parameters.

5.1 Clinical Trial Protocol (REACH-DMD) [3]

Figure 3: Workflow of the REACH-DMD Clinical Trial.

5.2 Standard Preclinical Protocol for Assessing Muscle Fibrosis

This protocol describes a general method for inducing and assessing muscle fibrosis in a mouse model.

-

Induction of Fibrosis:

-

Tissue Harvesting and Preparation:

-

Histological Analysis:

-

Masson's Trichrome Staining: Cryosections (8-10 µm) are stained with Masson's trichrome to visualize collagen fibers (blue), muscle fibers (red), and nuclei (black).

-

Picrosirius Red Staining: This stain is specific for collagen and can be visualized under polarized light to differentiate between different collagen types.

-

-

Immunohistochemistry:

-

Sections are stained with antibodies against markers of fibrosis, such as Collagen I, Collagen III, and alpha-Smooth Muscle Actin (α-SMA) to identify myofibroblasts.

-

-

Quantitative Analysis:

-

The fibrotic area (percentage of blue-stained area in Masson's trichrome) is quantified using image analysis software (e.g., ImageJ).

-

Gene expression analysis (qRT-PCR) of pro-fibrotic genes (e.g., Col1a1, Col3a1, Tgf-β1, Acta2) from whole muscle lysates.

-

Protein levels of fibrotic markers can be quantified by Western blotting.

-

5.3 Standard Preclinical Protocol for Assessing Muscle Regeneration

This protocol outlines a general method for evaluating muscle regeneration in a mouse model.

-

Induction of Regeneration:

-

Model: C57BL/6 mice.

-

Method: A single intramuscular injection of CTX or BaCl2 into the TA muscle induces a synchronized wave of muscle degeneration and regeneration.[10]

-

-

Tissue Harvesting and Preparation:

-

Muscles are harvested at various time points post-injury (e.g., 3, 5, 7, 14, 28 days) to capture different stages of regeneration.

-

Tissue is prepared for cryosectioning as described above.

-

-

Histological and Immunohistochemical Analysis:

-

Hematoxylin and Eosin (H&E) Staining: To visualize general muscle morphology, infiltrating inflammatory cells, and newly formed myofibers characterized by central nuclei.

-

Immunofluorescence Staining:

-

Satellite Cells: Staining for Pax7 (quiescent and activated satellite cells) and MyoD (activated satellite cells).

-

Differentiating Myoblasts: Staining for myogenin.

-

Newly Formed Myofibers: Staining for embryonic myosin heavy chain (eMyHC).

-

Myofiber Size: Staining for laminin or dystrophin to outline individual muscle fibers.

-

-

-

Quantitative Analysis:

-

Myofiber Cross-Sectional Area (CSA): The CSA of centrally nucleated (regenerating) fibers is measured using image analysis software.

-

Number of Regenerating Fibers: The number of eMyHC-positive fibers or centrally nucleated fibers per unit area is counted.

-

Satellite Cell Quantification: The number of Pax7-positive cells per myofiber is determined.

-

Gene Expression Analysis (qRT-PCR): Expression of myogenic regulatory factors (Pax7, MyoD, Myog) and developmental myosin isoforms is quantified.

-

Conclusion

This compound is a selective HPGDS inhibitor that was developed to reduce inflammation-mediated muscle damage in Duchenne muscular dystrophy. While its clinical development was halted due to a lack of efficacy in a Phase III trial, its mechanism of action provides a basis for considering its potential, though unproven, effects on the interconnected processes of muscle fibrosis and regeneration. A reduction in chronic inflammation could theoretically create a more permissive environment for muscle repair and reduce the stimulus for fibrotic tissue deposition. However, without specific preclinical data on these endpoints, its role remains speculative. The experimental protocols outlined in this guide provide a framework for future investigations into the potential impact of HPGDS inhibition on muscle fibrosis and regeneration, which could inform the development of new therapeutic strategies for muscular dystrophies and other muscle disorders.

References

- 1. Taiho's this compound Fails to Meet Primary Endpoint in Phase III Duchenne Muscular Dystrophy Trial [trial.medpath.com]

- 2. Gene Therapy For the DMD Treatment [delveinsight.com]

- 3. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]

- 4. Taiho’s this compound fails in phase III DMD trial | BioWorld [bioworld.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Extracellular matrix in skeletal muscle injury and atrophy: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transforming Growth Factor-beta Induces Skeletal Muscle Atrophy and Fibrosis Through the Induction of Atrogin-1 and Scleraxis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modifying muscular dystrophy through TGFβ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imaging analysis for muscle stem cells and regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative Study of Injury Models for Studying Muscle Regeneration in Mice | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Rapid Automated Protocol for Muscle Fiber Population Analysis in Rat Muscle Cross Sections Using Myosin Heavy Chain Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Prostaglandin D2 in Skeletal Muscle Inflammation: A Technical Guide

Executive Summary

Prostaglandin D2 (PGD2), a prominent lipid mediator synthesized by hematopoietic prostaglandin D synthase (HPGDS), has emerged as a critical player in the pathophysiology of skeletal muscle inflammation and necrosis. Elevated levels of PGD2 are strongly implicated in the progression of dystrophic muscle diseases, such as Duchenne muscular dystrophy (DMD), where it exacerbates tissue damage. PGD2 exerts its effects through two primary G protein-coupled receptors, DP1 and DP2 (CRTH2), which trigger distinct downstream signaling cascades that collectively promote inflammation, increase vascular permeability, and recruit immune cells to the site of injury. Furthermore, evidence suggests that high concentrations of PGD2 can directly inhibit myogenesis, potentially impairing muscle repair and regeneration. Consequently, targeting the PGD2 pathway—either by inhibiting its synthesis with HPGDS inhibitors or by blocking its receptors—represents a promising therapeutic strategy for mitigating muscle damage and improving muscle function in inflammatory myopathies. This document provides an in-depth technical overview of the PGD2 signaling axis in skeletal muscle, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core pathways for researchers, scientists, and drug development professionals.

Introduction to PGD2 in Muscle Inflammation

Skeletal muscle injuries and diseases are often characterized by a robust inflammatory response, a critical phase that dictates the success of subsequent regeneration or the development of fibrosis.[1][2] Prostaglandins, a class of lipid compounds derived from arachidonic acid, are key regulators of this process.[3] Among them, Prostaglandin D2 (PGD2) has been identified as a significant pro-inflammatory mediator in the context of muscle pathology.[4][5]

Expression of hematopoietic prostaglandin D synthase (HPGDS), the terminal enzyme for PGD2 synthesis, is markedly upregulated in the necrotic muscle fibers of patients with Duchenne muscular dystrophy (DMD) and polymyositis.[4][6] This leads to an overproduction of PGD2 at the site of injury, which is believed to amplify the inflammatory cascade and contribute to the cycle of muscle degeneration.[4][7] In DMD patients, a metabolite of PGD2 was found to be 2.2 times higher in urine compared to controls, with levels increasing further after the age of 8, highlighting the pathway's clinical relevance.[8]

PGD2 Synthesis and Signaling Pathway

PGD2 is synthesized from arachidonic acid via the cyclooxygenase (COX) enzyme, which produces the intermediate PGH2.[9] The tissue-specific enzyme HPGDS then isomerizes PGH2 to form PGD2.[4][10] Once produced, PGD2 exerts its biological effects by binding to two distinct G protein-coupled receptors: DP1 and DP2 (also known as CRTH2).[10][11][12]

-

DP1 Receptor: This receptor is coupled to a Gs protein.[4] Its activation leads to an increase in intracellular cyclic AMP (cAMP), which can mediate effects such as vasodilation and increased vascular permeability.[4][11] In some contexts, DP1 signaling can also have anti-inflammatory or neuroprotective effects.[9][13]

-

DP2 Receptor (CRTH2): This receptor is coupled to a Gi protein.[4] Its activation inhibits cAMP production and promotes the chemotaxis of various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils, drawing them to the site of inflammation.[4][11][14]

The combined action of PGD2 on both receptors in injured muscle tissue results in an augmented inflammatory response and exacerbation of muscle necrosis.[4]

Quantitative Data from Preclinical and Clinical Studies

Research has generated significant quantitative data supporting the role of the PGD2 pathway in muscle inflammation. These findings underscore the potential of targeting HPGDS or PGD2 receptors.

| Parameter | Model/Population | Key Finding | Reference |

| PGD2 Metabolite Levels | Duchenne muscular dystrophy (DMD) patients | Urinary tetranor PGDM concentration was ~2.2-times higher than in controls. | [8] |

| HPGDS Inhibitor Potency | In vitro / in vivo analysis | Novel HPGDS inhibitors were 100- to 3000-times more potent than the initial lead compound, HQL-79. | [6] |

| Effect of HPGDS Inhibition | mdx mice (DMD model) treated with HQL-79 | Markedly suppressed PGD2 production, reduced necrotic muscle volume, and improved muscle strength. | [6] |

| Effect of PGD2 Overproduction | Human HPGDS-transgenic mice after BPVC injury | Water content (edema) in muscle was significantly increased (~1.25 relative value) compared to wild-type. | [7] |

| Myogenesis Inhibition | C2C12 myoblast cell line | Micromolar concentrations of PGD2 were required to strongly inhibit myogenesis. | [15][16] |

Evidence from Experimental Models

The pro-inflammatory role of PGD2 in skeletal muscle has been validated in several key experimental models.

Duchenne Muscular Dystrophy (DMD) Models

The mdx mouse, a widely used model for DMD, exhibits progressive muscle necrosis and weakness.[6] In these mice, HPGDS is induced in necrotic muscle fibers.[6] Oral administration of the HPGDS inhibitor HQL-79 was shown to significantly reduce the volume of necrotic muscle and improve muscle strength, demonstrating a direct link between PGD2 production and disease pathology.[6] Similar beneficial effects were observed in DMD dog models using next-generation HPGDS inhibitors.[6]

Acute Chemical-Induced Injury Models

Acute muscle injury can be induced by intramuscular injection of myotoxic agents like bupivacaine (BPVC). In a BPVC-induced necrosis model, researchers observed a biphasic upregulation of both DP1 and DP2 receptors.[4] Treatment with an HPGDS inhibitor was more effective at reducing muscle necrosis than antagonists for either DP1 or DP2 alone, suggesting that PGD2 exerts its detrimental effects through both receptors.[4]

PGD2's Role in Myogenesis and Fibrosis

Beyond augmenting the initial inflammatory response, PGD2 appears to play a direct role in subsequent muscle repair processes, often with negative consequences.

Inhibition of Myogenesis

Myogenesis, the formation of mature muscle fibers from myoblasts, is essential for regeneration. Studies using the C2C12 myoblast cell line have demonstrated that PGD2 strongly inhibits myogenesis, as measured by decreased cell fusion, reduced creatine kinase activity, and lower expression of key myogenic regulatory factors like MyoD and myogenin.[15][16] This inhibition occurs at high, inflammatory-associated concentrations and appears to be independent of the classic DP1 and DP2 receptors, suggesting a novel signaling mechanism during muscle repair.[16] This finding implies that the high levels of PGD2 present after injury could directly impair the muscle's ability to regenerate.

Contribution to Fibrosis

Chronic inflammation is a known driver of fibrosis, the excessive deposition of extracellular matrix components that leads to scar tissue formation and loss of function.[17] While direct studies on PGD2 and muscle fibrosis are emerging, its role in promoting chronic Th2-driven inflammatory responses is well-established in other tissues, such as the kidney.[5][18] In models of renal fibrosis, PGD2 produced by L-PGDS (a related synthase) promotes the activation of Th2 lymphocytes via the CRTH2 (DP2) receptor, leading to the production of pro-fibrotic cytokines.[18] Given that PGD2 recruits these same cell types in muscle, it is highly plausible that it contributes to a pro-fibrotic environment, hindering functional recovery.

Key Experimental Protocols

Reproducible and well-defined experimental protocols are crucial for studying the PGD2 pathway. Below are summaries of key methodologies cited in the literature.

| Protocol | Description |

| BPVC-Induced Muscular Necrosis | Animal Model: C57BL/6 mice.[4]Procedure: A single intramuscular injection of bupivacaine (BPVC) into a target muscle (e.g., quadriceps) induces localized, acute muscle necrosis.[4][7]Analysis: Tissues are typically harvested at various time points (e.g., 2 and 4 days post-injection) for histological analysis (H&E staining) to quantify the necrotic area and for biochemical assays.[4][7] |

| Treatment of mdx Mice | Animal Model: mdx mice (C57BL/10ScSn-Dmdmdx).[4]Procedure: Male mice are treated from a young age (e.g., 4 weeks) with daily oral administration of an HPGDS inhibitor (e.g., HQL-79 at 30 mg/kg) or vehicle (e.g., 0.5% methylcellulose) in a double-blind manner.[4][6]Analysis: After a defined treatment period, muscle function is assessed (e.g., grip strength), and tissues are collected for histological and biochemical analysis.[6] |

| Measurement of PGD2/Metabolites | Sample Types: Serum, plasma, urine, cell culture supernatants.[8][19][20]ELISA: A common method for quantifying PGD2 directly from extracted specimens.[19]LC-MS/MS: A highly sensitive and specific method for measuring PGD2 and its stable metabolites (e.g., tetranor PGDM). Deuterated internal standards (d4-PGE2, d4-PGD2) are used to control for analyte loss and degradation during sample preparation.[20] The limit of detection can be as low as 20 pg/mL.[20] |

| In Vitro Myogenesis Assay | Cell Line: C2C12 mouse myoblasts.[16]Procedure: Myoblasts are cultured to confluence and then switched to a differentiation medium to induce fusion into myotubes. The medium is supplemented with PGD2 at various concentrations (typically in the micromolar range) or vehicle.[16]Analysis: Myogenesis is quantified by measuring cell fusion (myotube formation), the activity of creatine kinase (a marker of muscle differentiation), and the expression of myogenic proteins (e.g., MyoD, myogenin) via methods like Western blot or RT-PCR.[16] |

Therapeutic Implications and Drug Development

The central role of HPGDS and PGD2 in driving muscle inflammation makes this pathway a highly attractive target for therapeutic intervention, especially for diseases like DMD.[6]

-

HPGDS Inhibitors: Orally active HPGDS inhibitors (e.g., HQL-79, TAS-205, PK007) have shown significant promise in preclinical models.[6][7] By reducing PGD2 production at the source, these inhibitors can decrease myonecrosis, reduce inflammation, and improve overall muscle function.[6][7] The development of next-generation inhibitors with potencies thousands of times greater than early compounds is underway, based on the crystal structure of the human HPGDS-inhibitor complex.[4][6]

-

Receptor Antagonists: Selective antagonists for the DP1 (e.g., Laropiprant) and DP2 (e.g., Fevipiprant, Ramatroban) receptors offer another avenue for intervention.[4][21] While preclinical studies suggest that blocking both receptors may be necessary for maximal efficacy in muscle, targeting the DP2 receptor is a major focus for treating Th2-driven inflammatory diseases in general.[4][22]

The decision to use broad-spectrum NSAIDs that inhibit all prostaglandin synthesis warrants careful consideration, as some prostaglandins, like PGE2, have been shown to be essential for muscle stem cell function and regeneration.[4][23][24] Therefore, the targeted inhibition of the PGD2 pathway offers a more precise and potentially safer therapeutic strategy.[4]

Conclusion

Prostaglandin D2 is a potent, pro-inflammatory mediator that plays a significant and detrimental role in skeletal muscle inflammation. Through the activation of its DP1 and DP2 receptors, PGD2 orchestrates a cascade of events including increased vascular permeability and the recruitment of inflammatory cells, which collectively exacerbate muscle necrosis. It may also directly hinder muscle repair by inhibiting myogenesis. The compelling preclinical data from DMD and acute injury models strongly support the therapeutic potential of targeting this pathway. The development of specific and potent HPGDS inhibitors and PGD2 receptor antagonists represents a novel and promising approach for the treatment of Duchenne muscular dystrophy and other inflammatory muscle disorders.

References

- 1. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 2. Mechanisms Regulating Muscle Regeneration: Insights into the Interrelated and Time-Dependent Phases of Tissue Healing [mdpi.com]

- 3. Effects of prostaglandins and COX-inhibiting drugs on skeletal muscle adaptations to exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Prostaglandin D Synthase Suppresses Muscular Necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and characterization of novel hematopoietic prostaglandin D synthase inhibitors from traditional Chinese medicine: the bioactive potential of dihydroberberine in treatments of Duchenne muscular dystrophy and inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Hematopoietic prostaglandin D synthase inhibitors for the treatment of duchenne muscular dystrophy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A prostaglandin D2 metabolite is elevated in the urine of Duchenne muscular dystrophy patients and increases further from 8 years old - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of anti-inflammatory role of prostaglandin D2: Veterinary Science Award Winner’s (No.118) Commemorative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prostaglandin D2 - Wikipedia [en.wikipedia.org]

- 11. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. Prostaglandin D2 mediates neuronal protection via the DP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 16. Prostaglandin D2 inhibits C2C12 myogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fibrosis following Acute Skeletal Muscle Injury: Mitigation and Reversal Potential in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PGD2-CRTH2 Pathway Promotes Tubulointerstitial Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. interscienceinstitute.com [interscienceinstitute.com]

- 20. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scbt.com [scbt.com]

- 22. Prostaglandin D2 and the role of the DP1, DP2 and TP receptors in the control of airway reflex events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Prostaglandin E2 is essential for efficacious skeletal muscle stem-cell function, augmenting regeneration and strength - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Prostaglandin E2 is essential for efficacious skeletal muscle stem-cell function, augmenting regeneration and strength - PubMed [pubmed.ncbi.nlm.nih.gov]

Pizuglanstat's Cellular Interactions Beyond HPGDS: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pizuglanstat (TAS-205) is a novel, orally active small molecule developed as a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS). While its primary mechanism of action is the potent inhibition of HPGDS, a thorough understanding of its off-target interactions is critical for a comprehensive safety and efficacy assessment. This technical guide provides an in-depth analysis of the known cellular targets of this compound beyond HPGDS, supported by available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows. The evidence to date suggests that this compound is a highly selective inhibitor with a clean off-target profile, a crucial attribute for therapeutic candidates.

Introduction

This compound was developed by Taiho Pharmaceutical as a potential treatment for Duchenne muscular dystrophy (DMD), a genetic disorder characterized by progressive muscle degeneration and inflammation.[1][2] The rationale for its development is based on the role of prostaglandin D2 (PGD2), synthesized by HPGDS, in exacerbating the inflammatory response in the muscles of DMD patients.[1] By selectively inhibiting HPGDS, this compound aims to reduce the production of PGD2, thereby mitigating inflammation and muscle necrosis.[1] Although recent Phase III clinical trials for DMD did not meet their primary endpoints, the extensive preclinical and clinical research on this compound has generated valuable data on its pharmacological profile, including its high degree of selectivity.

Primary Target: Hematopoietic Prostaglandin D Synthase (HPGDS)

This compound is a potent inhibitor of human HPGDS, with a reported half-maximal inhibitory concentration (IC50) of 76 nM.[3] HPGDS is a key enzyme in the prostanoid biosynthesis pathway, specifically catalyzing the isomerization of prostaglandin H2 (PGH2) to PGD2.

Prostaglandin Biosynthesis Pathway

The following diagram illustrates the central role of HPGDS in the arachidonic acid cascade and the point of intervention for this compound.

References

- 1. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]

- 2. Taiho's this compound Fails to Meet Primary Endpoint in Phase III Duchenne Muscular Dystrophy Trial [trial.medpath.com]

- 3. medchemexpress.com [medchemexpress.com]

Pizuglanstat's Effect on Eosinophil Recruitment and Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pizuglanstat (TAS-205) is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS), the key enzyme responsible for the production of prostaglandin D2 (PGD2). PGD2 is a critical mediator in the inflammatory cascade, particularly in allergic responses, where it orchestrates the recruitment and activation of eosinophils. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on eosinophil function, and detailed experimental protocols for assessing these effects. By inhibiting HPGDS, this compound effectively reduces PGD2 levels, thereby attenuating eosinophil-driven inflammation. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating eosinophilic disorders.

Introduction: The Role of PGD2 in Eosinophilic Inflammation

Eosinophils are key effector cells in type 2 inflammatory responses, characteristic of allergic diseases such as asthma and allergic rhinitis. The recruitment of eosinophils from the bloodstream into tissues and their subsequent activation are tightly regulated processes involving a complex network of mediators. Among these, PGD2, primarily produced by mast cells, has emerged as a pivotal player.

PGD2 exerts its effects through two distinct G-protein coupled receptors expressed on the surface of eosinophils:

-

DP1 Receptor: Activation of the DP1 receptor is generally associated with vasodilation and the inhibition of cell migration. However, it also plays a role in prolonging eosinophil survival by preventing apoptosis.

-

DP2 Receptor (CRTH2): The DP2 receptor is the primary mediator of PGD2's pro-inflammatory effects on eosinophils. Its activation triggers a cascade of events including chemotaxis (directed cell migration), upregulation of adhesion molecules (e.g., CD11b), and degranulation, leading to the release of cytotoxic granule proteins and inflammatory mediators.

The balance of signaling through DP1 and DP2 receptors is crucial in dictating the overall eosinophilic response.

Mechanism of Action of this compound

This compound is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS). HPGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2. By specifically targeting and inhibiting HPGDS, this compound effectively curtails the production of PGD2 at its source. This reduction in PGD2 levels leads to decreased activation of both DP1 and DP2 receptors on eosinophils and other immune cells, thereby mitigating the downstream inflammatory cascade.

The primary mechanism by which this compound affects eosinophils is the inhibition of PGD2-mediated recruitment and activation . By lowering the concentration of PGD2, this compound reduces the chemotactic signals that draw eosinophils to sites of inflammation and diminishes the activation signals that lead to their effector functions.

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative data available for this compound and other relevant HPGDS inhibitors, demonstrating their impact on PGD2 synthesis and eosinophil function.

Table 1: this compound Potency

| Parameter | Value | Species | Source |

| IC₅₀ for HPGDS Inhibition | 76 nM | Human | [1] |

Table 2: In Vivo Effects of this compound (TAS-204) on Eosinophil Infiltration

| Animal Model | Treatment | Effect | Source |

| Guinea Pig Model of Allergic Rhinitis | This compound (1-60 mg/kg, p.o.) | Dose-dependently inhibited eosinophil infiltration into the nasal cavity. | [1] |

Table 3: Effects of a Selective HPGDS Inhibitor (HQL-79) on Eosinophil Function

| Parameter | Effect | Cell Type | Source |

| PGD₂ Synthesis | Inhibited A23187-induced PGD₂ release. | Human Eosinophils | [2] |

| Lipid Body Formation | Reduced eotaxin-induced lipid body formation. | Human Eosinophils | [2][3] |

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental procedures are provided below to facilitate a deeper understanding.

PGD2 Signaling Pathway in Eosinophils

Caption: this compound inhibits HPGDS, reducing PGD2 synthesis and subsequent eosinophil effects.

Experimental Workflow for Eosinophil Chemotaxis Assay

Caption: Workflow for assessing this compound's effect on eosinophil chemotaxis.

Experimental Workflow for Eosinophil Degranulation Assay

Caption: Workflow for assessing this compound's effect on eosinophil degranulation.

Detailed Experimental Protocols

Eosinophil Isolation from Human Peripheral Blood

Principle: Eosinophils are isolated from whole blood using density gradient centrifugation followed by negative selection to remove other granulocytes.

Materials:

-

Anticoagulated (e.g., EDTA) whole blood from healthy or allergic donors.

-

Ficoll-Paque PLUS (or similar density gradient medium).

-

Red Blood Cell Lysis Buffer.

-

Eosinophil isolation kit (negative selection, e.g., MACS or EasySep).

-

Phosphate-buffered saline (PBS).

-

RPMI-1640 medium.

Procedure:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate and discard the upper layers, leaving the granulocyte/erythrocyte pellet.

-

Resuspend the pellet and lyse red blood cells using RBC Lysis Buffer according to the manufacturer's instructions.

-

Wash the remaining granulocytes with PBS.

-

Isolate eosinophils using a negative selection kit following the manufacturer's protocol. This typically involves labeling unwanted cells with antibodies and removing them with magnetic beads.

-

Assess purity of the isolated eosinophils (typically >98%) by cytospin and staining (e.g., Wright-Giemsa) or flow cytometry.

Eosinophil Chemotaxis Assay (Boyden Chamber)

Principle: This assay measures the migration of eosinophils across a porous membrane towards a chemoattractant (PGD2).

Materials:

-

Isolated human eosinophils.

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size).

-

This compound.

-

PGD2.

-

Assay buffer (e.g., RPMI-1640 with 0.1% BSA).

-

Microscope and slides.

-

Staining solution (e.g., Diff-Quik).

Procedure:

-

Resuspend isolated eosinophils in assay buffer at a concentration of 1 x 10⁶ cells/mL.

-

Pre-incubate the eosinophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add PGD2 (e.g., 10 nM) to the lower wells of the Boyden chamber.

-

Add the pre-treated eosinophil suspension to the upper wells.

-

Incubate the chamber for 1-3 hours at 37°C in a humidified incubator.

-

After incubation, remove the membrane, wipe off non-migrated cells from the top surface, and fix and stain the membrane.

-

Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

-

Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.

Eosinophil Degranulation Assay (Eosinophil Peroxidase - EPX)

Principle: This assay quantifies the release of eosinophil peroxidase (EPX), a granule-stored enzyme, upon stimulation.

Materials:

-

Isolated human eosinophils.

-

This compound.

-

PGD2 or other secretagogue (e.g., C5a, PAF).

-

96-well microtiter plates.

-

Assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺).

-

EPX substrate solution (e.g., o-phenylenediamine dihydrochloride - OPD).

-

Lysis buffer (e.g., 0.1% Triton X-100).

-

Plate reader.

Procedure:

-

Resuspend isolated eosinophils in assay buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add the eosinophil suspension to the wells of a 96-well plate.

-

Add various concentrations of this compound or vehicle control and pre-incubate for 30 minutes at 37°C.

-

Stimulate the eosinophils by adding PGD2. Include unstimulated (negative control) and fully lysed (positive control for total EPX) wells.

-

Incubate for 4 hours at 37°C.

-

Centrifuge the plate at 400 x g for 5 minutes.

-

Carefully transfer the supernatant to a new 96-well plate.

-

Add the EPX substrate solution to each well and incubate in the dark for 30 minutes.

-

Stop the reaction with sulfuric acid.

-

Read the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of EPX release and the inhibition by this compound.

Conclusion

This compound, through its selective inhibition of HPGDS, represents a targeted approach to mitigating eosinophilic inflammation by reducing the production of the key mediator, PGD2. The data presented in this guide demonstrate the potential of HPGDS inhibition to effectively block eosinophil recruitment and activation. The detailed experimental protocols provided herein offer a robust framework for further investigation into the therapeutic utility of this compound and other HPGDS inhibitors in the context of eosinophil-driven diseases. This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the understanding and treatment of these complex inflammatory conditions.

References

Pizuglanstat: A Technical Guide to its Potential Application in Allergic Rhinitis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure and characterized by symptoms such as nasal congestion, sneezing, and rhinorrhea. The underlying pathophysiology involves a complex interplay of immune cells and inflammatory mediators. A key mediator in the allergic cascade is Prostaglandin D2 (PGD2), which is produced predominantly by mast cells upon allergen challenge. Pizuglanstat (also known as TAS-205) is an orally active and selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS), the key enzyme responsible for the synthesis of PGD2. By targeting HPGDS, this compound offers a potential therapeutic strategy for allergic rhinitis by reducing the levels of a critical pro-inflammatory mediator. This technical guide provides a comprehensive overview of this compound's mechanism of action, preclinical data in the context of allergic rhinitis, and detailed experimental protocols for researchers investigating its potential.

Mechanism of Action

This compound is a potent inhibitor of human HPGDS, with an in vitro IC50 of 76 nM.[1][2] HPGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2. In the context of allergic rhinitis, PGD2, released from activated mast cells, plays a crucial role in orchestrating the inflammatory response. It exerts its effects through two main receptors: the DP1 and DP2 (also known as CRTH2) receptors, which are expressed on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils.

The binding of PGD2 to these receptors initiates a cascade of downstream signaling events that contribute to the hallmark symptoms of allergic rhinitis. These include vasodilation and increased vascular permeability, leading to nasal congestion, as well as the recruitment and activation of inflammatory cells like eosinophils, which are key players in the late-phase allergic reaction.[3] By inhibiting HPGDS, this compound effectively reduces the production of PGD2, thereby dampening these pro-inflammatory signals.

Preclinical Efficacy in an Allergic Rhinitis Model

A key preclinical study investigated the effects of this compound in an ovalbumin-sensitized guinea pig model of allergic rhinitis. This model mimics key features of the human disease, including early and late-phase nasal obstruction and eosinophil infiltration into the nasal cavity.

Experimental Design Workflow

Quantitative Data

In the guinea pig model, oral administration of this compound (1-60 mg/kg) demonstrated a dose-dependent suppression of late-phase nasal obstruction and eosinophil infiltration into the nasal cavity.[1] While the specific quantitative data from the dose-response curves are not publicly available in detail, the study by Aoyagi et al. (2020) reported significant inhibitory effects.[4]

| Parameter | Vehicle Control | This compound (1-60 mg/kg) | Outcome |

| Late-Phase Nasal Obstruction | Increased specific airway resistance | Dose-dependent suppression | Significant inhibition of late-phase nasal blockage.[1][4] |

| Eosinophil Infiltration | Significant eosinophil presence in nasal lavage fluid | Dose-dependent reduction | Significant inhibition of eosinophil recruitment to the nasal cavity.[1][4] |

| PGD2 Levels in Nasal Lavage Fluid | Elevated PGD2 levels post-challenge | Dose-dependently reduced | Confirms target engagement and mechanism of action.[1] |

Note: Specific numerical values for percentage inhibition or absolute measurements are not available in the cited abstracts. Researchers should refer to the full publication for detailed quantitative data.

Experimental Protocols

The following are detailed methodologies based on established protocols for inducing and evaluating allergic rhinitis in guinea pigs, similar to those likely employed in the this compound preclinical studies.

Animal Model of Allergic Rhinitis

-

Animals: Male Hartley guinea pigs are commonly used.

-

Sensitization:

-

On day 0, guinea pigs are sensitized by an intraperitoneal injection of ovalbumin (e.g., 100 µg) emulsified in aluminum hydroxide gel as an adjuvant.

-

A booster injection is typically given on day 7.

-

-

Challenge:

-

Beginning on day 14, and repeated weekly, animals are challenged by intranasal administration of an ovalbumin solution (e.g., 1% in saline) to each nostril.

-

Measurement of Nasal Obstruction

Nasal obstruction is quantified by measuring specific airway resistance (sRaw) using a double-chamber plethysmograph.

-

Procedure:

-

The conscious guinea pig is placed in the plethysmograph, with its head protruding into the nasal chamber through a latex collar.

-

Nasal airflow is measured using a pneumotachograph connected to the nasal chamber.

-

Thoracic respiratory movements are measured by a pressure transducer connected to the body chamber.

-

sRaw is calculated from the airflow and pressure signals.

-

Baseline sRaw is measured before the ovalbumin challenge.

-

Following the challenge, sRaw is measured at regular intervals (e.g., every 30 minutes for several hours) to assess both early and late-phase responses.

-

Eosinophil Infiltration Analysis

Eosinophil counts in the nasal lavage fluid (NLF) are determined to assess the extent of inflammatory cell infiltration.

-

Procedure:

-

At a specified time point after the final ovalbumin challenge (e.g., 24 hours), the animals are anesthetized.

-

The trachea is cannulated to prevent aspiration.

-

The nasal cavity is lavaged with a known volume of phosphate-buffered saline (PBS).

-

The NLF is collected and centrifuged to pellet the cells.

-

The cell pellet is resuspended, and total cell counts are performed using a hemocytometer.

-

Differential cell counts are performed on cytospin preparations stained with a Romanowsky-type stain (e.g., Wright-Giemsa) to determine the percentage and absolute number of eosinophils.

-

Clinical Trials

To date, a thorough search of clinical trial registries (e.g., ClinicalTrials.gov) reveals no registered clinical trials of this compound for the treatment of allergic rhinitis in humans. The clinical development of this compound has primarily focused on its potential application in Duchenne Muscular Dystrophy.[5][6]

Conclusion and Future Directions

This compound, as a selective HPGDS inhibitor, presents a promising and targeted approach for the treatment of allergic rhinitis. Preclinical data in a relevant animal model have demonstrated its ability to inhibit the production of PGD2 and consequently suppress key features of the allergic response, namely late-phase nasal obstruction and eosinophil infiltration. The detailed experimental protocols provided in this guide offer a framework for further investigation into the efficacy and mechanisms of this compound in allergic rhinitis research.

Future research should aim to fully elucidate the dose-response relationship of this compound in preclinical models and to explore its potential synergistic effects with other classes of anti-allergic medications. Ultimately, the progression of this compound into clinical trials for allergic rhinitis will be a critical step in determining its therapeutic value for this common and often debilitating condition. The lack of current clinical trials for this indication suggests that this remains an open area for drug development and research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The complex pathophysiology of allergic rhinitis: scientific rationale for the development of an alternative treatment option - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential synergistic effects of novel hematopoietic prostaglandin D synthase inhibitor TAS-205 and different types of anti-allergic medicine on nasal obstruction in a Guinea pig model of experimental allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase 1 Mass Balance Study of this compound: An Investigational Hematopoietic Prostaglandin D Synthase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. firstwordpharma.com [firstwordpharma.com]

Methodological & Application

Pizuglanstat Experimental Protocols for In Vitro Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pizuglanstat (TAS-205) is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS), a key enzyme in the biosynthesis of prostaglandin D2 (PGD2).[1][2][3] PGD2 is a lipid mediator involved in various physiological and pathological processes, including allergic inflammation and muscle necrosis.[1][4][5] This document provides detailed application notes and protocols for the in vitro characterization of this compound, focusing on its inhibitory activity on HPGDS and its effects on PGD2 production in cellular models.

Introduction

This compound is an orally active small molecule that selectively targets HPGDS, thereby inhibiting the conversion of prostaglandin H2 (PGH2) to PGD2.[1] This mechanism of action makes it a valuable tool for studying the role of PGD2 in various biological systems and a potential therapeutic agent for conditions associated with elevated PGD2 levels, such as Duchenne muscular dystrophy (DMD) and allergic rhinitis.[1] The following protocols describe in vitro methods to quantify the potency and cellular activity of this compound.

Data Presentation

A summary of the quantitative data for this compound's in vitro activity is presented in the table below.

| Parameter | Species | Assay Type | Value | Reference |

| IC50 | Human | Recombinant HPGDS Enzymatic Assay | 76 nM | [6] |

Signaling Pathway

This compound inhibits the production of Prostaglandin D2 (PGD2) by selectively targeting the hematopoietic prostaglandin D synthase (HPGDS) enzyme. This enzyme is responsible for the isomerization of Prostaglandin H2 (PGH2), a central intermediate in the arachidonic acid cascade, into PGD2. By blocking HPGDS, this compound effectively reduces the levels of PGD2, a key mediator of inflammation and other pathological processes.

Experimental Protocols

Recombinant Human HPGDS Enzymatic Inhibition Assay

This protocol describes a biochemical assay to determine the in vitro potency of this compound against recombinant human HPGDS.

Experimental Workflow:

Materials:

-

Recombinant Human HPGDS (e.g., from Syd Labs, Cayman Chemical)[6][7]

-

Prostaglandin H2 (PGH2) substrate

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM GSH)

-

Stop Solution (e.g., 1 M citric acid)

-

96-well microplate

Procedure:

-

Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should typically range from 1 nM to 10 µM.

-

Enzyme Preparation: Dilute the recombinant human HPGDS in the assay buffer to the desired working concentration.

-

Assay Reaction: a. To each well of a 96-well plate, add 20 µL of the this compound dilution (or vehicle control). b. Add 20 µL of the diluted HPGDS enzyme solution to each well. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the enzymatic reaction by adding 10 µL of PGH2 substrate to each well. e. Incubate the reaction mixture at 37°C for 10 minutes. f. Stop the reaction by adding 10 µL of the stop solution.

-

PGD2 Quantification: a. Quantify the amount of PGD2 produced in each well using a PGD2 ELISA kit according to the manufacturer's instructions.[4][5][8]

-

Data Analysis: a. Calculate the percentage of HPGDS inhibition for each this compound concentration relative to the vehicle control. b. Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular PGD2 Synthesis Inhibition Assay in RBL-2H3 or KU812 Cells

This protocol describes a cell-based assay to evaluate the ability of this compound to inhibit PGD2 synthesis in a biologically relevant context using rat basophilic leukemia (RBL-2H3) or human basophilic (KU812) cell lines.[9]

Experimental Workflow:

Materials:

-

RBL-2H3 or KU812 cells

-

Cell Culture Medium (e.g., MEM for RBL-2H3, RPMI-1640 for KU812, supplemented with FBS and antibiotics)

-

This compound

-

Stimulating Agent (e.g., Calcium Ionophore A23187 or RANTES)

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plate

Procedure:

-

Cell Culture and Seeding: a. Culture RBL-2H3 or KU812 cells according to standard protocols. b. Seed the cells into a 96-well cell culture plate at an appropriate density and allow them to adhere and stabilize overnight.

-

This compound Treatment: a. Prepare serial dilutions of this compound in the cell culture medium. b. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control. c. Incubate the cells with this compound for 1-2 hours at 37°C.

-

Cell Stimulation: a. Add the stimulating agent (e.g., A23187 to a final concentration of 1 µM or RANTES to 20 ng/mL) to each well to induce PGD2 production. b. Incubate the cells for an appropriate time (e.g., 30 minutes to 4 hours) at 37°C.

-

Supernatant Collection: a. Centrifuge the plate to pellet the cells. b. Carefully collect the supernatant from each well for PGD2 analysis.

-

PGD2 Measurement: a. Determine the concentration of PGD2 in the cell culture supernatants using a PGD2 ELISA kit following the manufacturer's protocol.[4][5][8]

-

Data Analysis: a. Calculate the percentage of PGD2 synthesis inhibition for each this compound concentration compared to the stimulated vehicle control. b. Plot the percentage inhibition against the logarithm of the this compound concentration and determine the cellular IC50 value by fitting the data to a dose-response curve.

Conclusion

The provided protocols offer a framework for the in vitro evaluation of this compound. The enzymatic assay allows for the direct assessment of its inhibitory potency against its molecular target, HPGDS. The cell-based assay provides insights into its activity in a more physiological context, confirming its ability to penetrate cells and inhibit PGD2 production. These methods are essential for the preclinical characterization and development of this compound and other HPGDS inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Trends of in vitro pharmacological potency and in vivo pharmacokinetics parameters of modern drugs: Can the therapeutic/subtherapeutic dose be estimated from in vitro Ki and pharmacokinetic parameters? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Various Species PGD2 ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]

- 4. cdn.gentaur.com [cdn.gentaur.com]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. HPGDS Enzyme, Hematopoietic Prostaglandin D Synthase - Syd Labs [sydlabs.com]

- 7. file.elabscience.com [file.elabscience.com]